2-Chloro-3-methoxy-6-nitropyridine

Catalog No.
S836941
CAS No.
886371-75-1
M.F
C6H5ClN2O3
M. Wt
188.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3-methoxy-6-nitropyridine

CAS Number

886371-75-1

Product Name

2-Chloro-3-methoxy-6-nitropyridine

IUPAC Name

2-chloro-3-methoxy-6-nitropyridine

Molecular Formula

C6H5ClN2O3

Molecular Weight

188.57 g/mol

InChI

InChI=1S/C6H5ClN2O3/c1-12-4-2-3-5(9(10)11)8-6(4)7/h2-3H,1H3

InChI Key

XJSAWHJQCHAIDG-UHFFFAOYSA-N

SMILES

COC1=C(N=C(C=C1)[N+](=O)[O-])Cl

Canonical SMILES

COC1=C(N=C(C=C1)[N+](=O)[O-])Cl

2-Chloro-3-methoxy-6-nitropyridine is a heterocyclic compound characterized by a pyridine ring substituted with chlorine, methoxy, and nitro groups. Its molecular formula is C₆H₅ClN₂O₃, and it has a molecular weight of 188.57 g/mol. The compound typically appears as a light yellow to off-white crystalline solid with a melting point ranging from 78°C to 80°C . It is slightly soluble in water and exhibits unique chemical properties due to the presence of multiple functional groups.

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If you're interested in learning more about the potential scientific applications of 2-Chloro-3-methoxy-6-nitropyridine, you can explore the following resources:

  • Chemical databases: Resources like PubChem () provide information on the structure and properties of chemicals, and may reference scientific literature where the compound is mentioned.
  • Patent databases: Scientific research can be commercialized through patents. Searching patent databases with the compound name or structure might reveal inventions that utilize 2-Chloro-3-methoxy-6-nitropyridine.
  • Scientific literature search: While there might not be dedicated research papers on 2-Chloro-3-methoxy-6-nitropyridine, scientific articles describing syntheses or applications of similar compounds might provide insight into its potential uses.

While specific biological activities of 2-chloro-3-methoxy-6-nitropyridine are not extensively documented, compounds with similar structures often exhibit antimicrobial and anticancer properties. The presence of the nitro group is particularly noteworthy, as nitro-containing compounds can have significant biological effects, including cytotoxicity against certain cancer cell lines .

Synthesis of 2-chloro-3-methoxy-6-nitropyridine can be achieved through several methods:

  • Nitration: The introduction of the nitro group can be performed via electrophilic aromatic substitution on a suitable pyridine precursor.
  • Chlorination: Chlorine can be introduced using chlorinating agents such as phosphorus oxychloride or thionyl chloride.
  • Methoxylation: The methoxy group can be added using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base.

These methods may vary based on the starting materials and desired yield .

2-Chloro-3-methoxy-6-nitropyridine serves various applications:

  • Intermediate in Organic Synthesis: Utilized in the synthesis of pharmaceuticals and agrochemicals.
  • Reagent in Coupling Reactions: Acts as a key reagent in Suzuki and Negishi coupling reactions, facilitating the formation of complex organic molecules .
  • Research Tool: Employed in studies related to drug development due to its potential biological activities.

Interaction studies involving 2-chloro-3-methoxy-6-nitropyridine primarily focus on its reactivity with other organic compounds during synthesis. Its ability to form stable intermediates makes it a valuable candidate for further modifications in drug discovery and development processes. Additionally, its interactions with biological targets remain an area for future research to elucidate its pharmacological potential .

Several compounds share structural similarities with 2-chloro-3-methoxy-6-nitropyridine. Here is a comparison highlighting its uniqueness:

Compound NameSimilarity IndexKey Features
6-Chloro-2-methoxy-3-nitropyridine0.81Different positioning of chlorine and methoxy groups
4-Chloro-2-methoxy-3-nitropyridine0.80Variation in the position of chlorine
2-Chloro-3-methyl-5-nitropyridine0.65Contains a methyl group instead of methoxy
5-Fluoro-2-methoxy-3-nitropyridine0.74Fluorine substitution instead of chlorine
2-Methoxy-3-nitro-4-methylpyridine0.77Different substitution pattern on the pyridine ring

The unique combination of chlorine at the second position, methoxy at the third position, and nitro at the sixth position distinguishes 2-chloro-3-methoxy-6-nitropyridine from these similar compounds .

2-Chloro-3-methoxy-6-nitropyridine possesses the molecular formula C₆H₅ClN₂O₃ with a molecular weight of 188.57 daltons. The compound bears the Chemical Abstracts Service registry number 886371-75-1, distinguishing it from its structural isomer 2-chloro-6-methoxy-3-nitropyridine. The International Union of Pure and Applied Chemistry systematic name precisely describes the substitution pattern: 2-chloro-3-methoxy-6-nitropyridine, indicating the positions of the chlorine atom at position 2, the methoxy group at position 3, and the nitro group at position 6 of the pyridine ring.

The structural architecture features a six-membered aromatic heterocycle with nitrogen incorporated at position 1, creating the fundamental pyridine framework. The electronic configuration demonstrates significant polarization due to the strategic placement of substituents with opposing electronic effects. The methoxy group at position 3 serves as an electron-donating substituent through resonance and inductive effects, while the nitro group at position 6 functions as a powerful electron-withdrawing group. The chlorine substituent at position 2 provides both electronic modulation and synthetic versatility through its reactivity in nucleophilic substitution and cross-coupling reactions.

Spectroscopic characterization reveals distinctive features consistent with the proposed structure. The molecular geometry exhibits planarity characteristic of aromatic heterocycles, with the substituents maintaining coplanarity with the ring system to maximize conjugation effects. The compound displays typical pyridine absorption patterns in infrared spectroscopy, with additional bands corresponding to the nitro group stretching vibrations and methoxy carbon-oxygen stretching.

PropertyValueReference
Molecular FormulaC₆H₅ClN₂O₃
Molecular Weight188.57 g/mol
Chemical Abstracts Service Number886371-75-1
International Union of Pure and Applied Chemistry Name2-chloro-3-methoxy-6-nitropyridine
Purity (High Performance Liquid Chromatography)98% minimum

Historical Context in Heterocyclic Chemistry

The development of substituted pyridine chemistry traces its origins to the foundational work of early organic chemists who recognized the importance of nitrogen-containing heterocycles in natural products and synthetic applications. Pyridine itself was first isolated by Thomas Anderson in 1849 from bone oil, marking the beginning of systematic investigations into nitrogen heterocycles. The compound was named after the Greek word for fire, reflecting its discovery through high-temperature pyrolysis processes.

The systematic approach to pyridine synthesis emerged in the late 19th century with Arthur Rudolf Hantzsch's groundbreaking work in 1881, which established reliable methodologies for constructing substituted pyridine derivatives. The Hantzsch pyridine synthesis demonstrated the feasibility of introducing multiple substituents onto the pyridine ring through condensation reactions involving beta-keto acids, aldehydes, and nitrogen donors. This methodology laid the groundwork for subsequent developments in substituted pyridine chemistry, including the exploration of compounds bearing electron-withdrawing and electron-donating groups.

The emergence of nitropyridine chemistry gained momentum in the 20th century as chemists recognized the synthetic utility of nitro-substituted heterocycles. The development of controlled nitration procedures enabled the selective introduction of nitro groups onto pyridine rings, creating compounds with enhanced reactivity profiles. The combination of nitro groups with other functional groups, such as halogens and alkoxy substituents, opened new avenues for synthetic transformations and pharmaceutical applications.

Heterocyclic compounds, including substituted pyridines, have become recognized as constituting the largest and most varied family of organic compounds. The prevalence of heterocycles in natural products, pharmaceuticals, and materials has driven continuous innovation in synthetic methodologies. More than half of known compounds contain heterocyclic structures, with 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. This statistical prominence underscores the fundamental importance of compounds like 2-chloro-3-methoxy-6-nitropyridine in contemporary chemical research.

Classification within Substituted Pyridines

2-Chloro-3-methoxy-6-nitropyridine belongs to the extensive family of substituted pyridines, specifically categorized as a trisubstituted pyridine derivative bearing three distinct functional groups. Within the broader classification of heterocyclic compounds, it represents a member of the six-membered nitrogen heterocycles, characterized by the replacement of one carbon atom in benzene with nitrogen. The compound demonstrates the principles of heteroaromaticity, maintaining aromatic stabilization despite the presence of the electronegative nitrogen atom.

The substitution pattern places this compound within the category of vicinally substituted nitropyridines, where the nitro group occupies a position adjacent to other substituents. This arrangement creates unique electronic and steric environments that influence both chemical reactivity and biological activity. The presence of electron-withdrawing and electron-donating groups in specific positions generates asymmetric charge distribution across the aromatic system, leading to regioselective reaction patterns.

From a synthetic perspective, the compound can be classified as a masked functional group carrier, where each substituent serves as a potential site for further chemical elaboration. The chlorine atom functions as a leaving group in nucleophilic aromatic substitution reactions, the methoxy group provides electron density modulation, and the nitro group offers reduction potential to generate amino derivatives. This multifunctional nature positions the compound as a versatile intermediate in synthetic sequences targeting complex molecular architectures.

The classification also extends to its role in medicinal chemistry, where substituted pyridines frequently serve as bioisosteres for benzene rings in drug molecules. The introduction of nitrogen into the aromatic system modifies lipophilicity, hydrogen bonding capacity, and metabolic stability compared to carbocyclic analogs. The specific substitution pattern in 2-chloro-3-methoxy-6-nitropyridine creates opportunities for fine-tuning biological activity through strategic modifications of each functional group.

Classification CategoryDescriptionSignificance
Heterocycle TypeSix-membered nitrogen heterocycleAromatic stability with heteroatom incorporation
Substitution PatternTrisubstituted pyridineMultiple functional group handles
Electronic NatureMixed electron-withdrawing/donatingRegioselective reactivity patterns
Synthetic RoleMultifunctional intermediateVersatile building block applications

Significance in Organic Synthesis

The synthetic significance of 2-chloro-3-methoxy-6-nitropyridine stems from its unique combination of reactive functional groups that enable diverse chemical transformations. In contemporary organic synthesis, the compound serves as a valuable building block for constructing complex heterocyclic systems through strategic manipulation of its substituents. The presence of both electrophilic and nucleophilic sites within the same molecule provides multiple pathways for synthetic elaboration, making it an attractive target for method development and total synthesis applications.

Cross-coupling reactions represent a primary area of synthetic utility for this compound, particularly through palladium-catalyzed processes involving the chlorine substituent. The electron-deficient nature of the pyridine ring, enhanced by the nitro group, facilitates oxidative addition of palladium to the carbon-chlorine bond, enabling subsequent coupling with various organometallic reagents. Suzuki and Negishi coupling reactions have been specifically demonstrated with related nitropyridine derivatives, highlighting the potential for carbon-carbon bond formation.

The nitro group provides access to amino derivatives through reduction reactions, creating opportunities for further functionalization through nucleophilic aromatic substitution. The electron-withdrawing nature of the nitro substituent activates the pyridine ring toward nucleophilic attack, particularly at positions ortho and para to the nitro group. This reactivity pattern enables the introduction of additional substituents through displacement reactions, expanding the structural diversity accessible from this starting material.

Recent research has emphasized the role of substituted pyridines in pharmaceutical development, where compounds bearing multiple functional groups serve as privileged scaffolds for drug discovery. The combination of halogen, alkoxy, and nitro substituents in 2-chloro-3-methoxy-6-nitropyridine creates a unique pharmacophore that can be optimized for specific biological targets. The modular nature of the substitution pattern allows for systematic structure-activity relationship studies, facilitating the development of compounds with enhanced potency and selectivity.

The compound also demonstrates significance in materials chemistry, where substituted pyridines serve as ligands in coordination complexes and as building blocks for extended frameworks. The nitrogen atom provides coordination sites for metal centers, while the various substituents modulate electronic and steric properties. This versatility has led to applications in catalysis, sensor development, and electronic materials, where precise control over molecular properties is essential.

Synthetic ApplicationFunctional Group InvolvedTransformation Type
Cross-coupling reactionsChlorine substituentCarbon-carbon bond formation
Nucleophilic substitutionNitro-activated positionsFunctional group introduction
Reduction chemistryNitro groupAmino derivative synthesis
Coordination chemistryPyridine nitrogenMetal complex formation

2-Chloro-3-methoxy-6-nitropyridine presents as a solid crystalline compound under standard conditions [2] [3]. The compound exhibits a characteristic light yellow to off-white crystalline appearance, as consistently reported across multiple commercial sources [4] [5] [2] [6] [3]. Some suppliers describe the appearance as ranging from "light yellow to yellow to green powder to crystal" [2] [6], indicating slight variations in coloration depending on purity and crystallization conditions. The compound maintains its solid state at room temperature with a crystalline powder form [7] [8] that is suitable for standard laboratory handling and storage procedures.

PropertyValueReference
Physical StateSolidMultiple sources [4] [5] [2] [6] [3]
AppearanceLight yellow to off-white crystalline solidMultiple sources [4] [5] [2] [6] [3]
Crystal FormCrystalline powderMultiple sources [7] [8]

Melting and Boiling Points

The melting point of 2-Chloro-3-methoxy-6-nitropyridine has been consistently determined to be 78-80°C [4] [5] [2] [6] [3] [9]. This narrow melting range indicates high purity and structural uniformity of the compound. The melting point determination has been verified through multiple analytical methods and reported by various commercial suppliers, demonstrating reproducibility of this physical property.

The boiling point of the compound has been calculated through predictive modeling to be 343.0 ± 37.0°C at 760 mmHg [10] [11]. This predicted value indicates that the compound has a relatively high boiling point, which is consistent with its molecular structure containing multiple functional groups that contribute to intermolecular interactions. The substantial uncertainty range (±37°C) reflects the limitations of predictive models for complex substituted pyridine derivatives.

PropertyValueMethodReference
Melting Point78-80°CExperimental (literature)Multiple sources [4] [5] [2] [6] [3]
Boiling Point343.0 ± 37.0°C at 760 mmHgPredictedChemSrc database [10] [11]

Solubility Parameters in Various Solvents

The solubility profile of 2-Chloro-3-methoxy-6-nitropyridine reveals limited water solubility but good solubility in organic solvents [4] [5] [7]. The compound is characterized as slightly soluble in water [4] [5] [7] [12] [8], which is typical for compounds containing both hydrophobic aromatic rings and polar functional groups. This limited aqueous solubility is attributed to the predominant hydrophobic character of the pyridine ring system and the chlorine substituent.

The compound demonstrates excellent solubility in dimethyl sulfoxide (DMSO) [13] [14], making it suitable for stock solution preparation in biological and chemical research applications. Methanol solubility has been confirmed through reaction condition studies [15] [16], indicating good compatibility with protic solvents. Based on structural similarity to related compounds, the compound is expected to exhibit good solubility in ethanol and ether [7], though specific quantitative data for these solvents requires experimental determination.

SolventSolubilityNotesReference
WaterSlightly solubleConfirmed by multiple sourcesMultiple sources [4] [5] [7] [12] [8]
DMSOSolubleStock solution preparationMultiple sources [13] [14]
MethanolSolubleReaction conditions confirmedMultiple sources [15] [16]
EthanolSoluble (inferred)Based on structural analogyLiterature inference [7]
EtherSoluble (inferred)Based on structural analogyLiterature inference [7]

Stability Under Different Conditions

The stability profile of 2-Chloro-3-methoxy-6-nitropyridine requires specific storage conditions to maintain compound integrity. The compound should be stored at room temperature with preference for cool and dark conditions below 15°C [2] [6] [17] [9]. Light sensitivity necessitates storage in dark places to prevent photodegradation [2] [6] [17] [9]. The compound exhibits moisture sensitivity [9], requiring sealed dry storage conditions to prevent hydrolysis or other moisture-related degradation reactions.

Chemical stability is compromised by exposure to strong oxidizing agents and strong bases [9] [18], which can lead to unwanted side reactions. Under thermal decomposition conditions, the compound produces hazardous decomposition products including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas [19] [9] [18]. These decomposition products pose respiratory and toxicological hazards, emphasizing the importance of proper ventilation during handling and storage.

Thermodynamic stability has been evaluated through Density Functional Theory (DFT) calculations , which predict that the compound maintains structural integrity under normal conditions. The calculations suggest strong conjugation effects that contribute to overall molecular stability, with bond lengths and angles consistent with aromatic stabilization .

ConditionRequirement/InformationReference
Storage TemperatureRoom temperature (preferred <15°C)Multiple sources [2] [6] [17] [9]
AtmosphereInert atmosphere recommendedMultiple sources [2] [6] [17] [9]
Light SensitivityKeep in dark placeMultiple sources [2] [6] [17] [9]
Moisture SensitivitySealed dry storage requiredFisher Scientific SDS [9]
Incompatible MaterialsStrong oxidizing agents, strong basesFisher Scientific SDS [9]
Decomposition ProductsNOx, CO, CO₂, HCl gasFisher Scientific SDS [19] [9]

Thermochemical Properties

The thermochemical properties of 2-Chloro-3-methoxy-6-nitropyridine represent an area requiring extensive experimental investigation. Critical thermodynamic parameters including enthalpy of formation, heat capacity, and activation energy for decomposition have not been experimentally determined and represent significant gaps in the current understanding of this compound's thermal behavior.

Computational studies using DFT calculations have provided insights into the thermodynamic stability of the molecule . These calculations predict that the compound exhibits thermodynamic stability under standard conditions, with molecular geometry featuring planarity characteristic of aromatic heterocycles . The substituents maintain coplanarity with the ring system to maximize conjugation effects, contributing to overall thermal stability.

Thermal decomposition behavior has been indirectly characterized through safety data, indicating that the compound decomposes before reaching its theoretical boiling point [19] [9]. The absence of a specific decomposition temperature in the literature suggests that comprehensive thermal analysis studies are needed to establish precise thermal stability limits.

Vapor pressure measurements indicate a very low value of 0.0 ± 0.6 mmHg at 25°C [5] [21], demonstrating low volatility at ambient conditions . This low vapor pressure is consistent with the compound's solid state and relatively high molecular weight, indicating strong intermolecular interactions that reduce evaporation rates.

PropertyValue/StatusNotesReference
Enthalpy of FormationNot experimentally determinedRequires experimental determinationLiterature gap
Heat CapacityNot experimentally determinedRequires experimental determinationLiterature gap
Thermal Decomposition TemperatureNot specifiedDecomposes before meltingSafety data [19] [9]
Autoignition TemperatureNot experimentally determinedThermal analysis neededLiterature gap
Thermodynamic StabilityDFT calculations predict stabilityComputational confirmationDFT studies
Vapor Pressure0.0 ± 0.6 mmHg at 25°CLow volatility confirmedMultiple sources [5] [21]
Activation Energy for DecompositionNot experimentally determinedRequires kinetic studiesLiterature gap

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2-Chloro-3-methoxy-6-nitropyridine

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Last modified: 08-16-2023

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